Tyk2-IN-8

Description

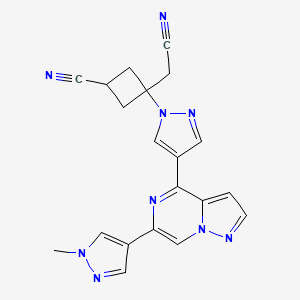

Structure

3D Structure

Properties

IUPAC Name |

3-(cyanomethyl)-3-[4-[6-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl]pyrazol-1-yl]cyclobutane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N9/c1-27-11-15(9-24-27)17-13-28-18(2-5-23-28)19(26-17)16-10-25-29(12-16)20(3-4-21)6-14(7-20)8-22/h2,5,9-14H,3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPLZTJWZDBFWDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN3C(=CC=N3)C(=N2)C4=CN(N=C4)C5(CC(C5)C#N)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2127109-84-4 | |

| Record name | Ropsacitinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2127109844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ROPSACITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY5SOV7O0Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tyk2-IN-8: A Technical Guide to a Selective TYK2 Pseudokinase Domain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tyk2-IN-8, a selective inhibitor targeting the pseudokinase (JH2) domain of Tyrosine Kinase 2 (TYK2). This document collates available data on its inhibitory activity, discusses its mechanism of action within the broader context of TYK2 signaling, and provides detailed, representative experimental protocols for the characterization of such inhibitors.

Introduction to TYK2 and Selective Inhibition

Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases, which also includes JAK1, JAK2, and JAK3. These enzymes are crucial mediators of cytokine signaling, playing a pivotal role in the immune system.[1][2] TYK2 is associated with the receptors for several key cytokines, including type I interferons (IFN-α/β), interleukin-12 (IL-12), and IL-23.[3][4] Dysregulation of these signaling pathways is implicated in the pathogenesis of various autoimmune and inflammatory diseases, making TYK2 an attractive therapeutic target.[5]

Structurally, TYK2 possesses a catalytic kinase domain (JH1) and a regulatory pseudokinase domain (JH2).[6] While the JH1 domain is responsible for the enzyme's kinase activity, the JH2 domain, which lacks catalytic function, plays a crucial allosteric regulatory role.[6] The development of inhibitors that selectively target the JH2 domain offers a promising strategy for achieving greater selectivity over other JAK family members, thereby potentially minimizing off-target effects.[7][8]

This compound: A Profile

This compound (also referred to as compound 3) is a selective inhibitor of the TYK2 pseudokinase (JH2) domain.[9][10][11] While publicly available data on this compound is limited, existing information points to its potential as a tool for studying TYK2-mediated signaling.

In Vitro Inhibitory Activity

The primary reported activity of this compound is its inhibition of the TYK2 JH2 domain. However, it also demonstrates significant activity against the JAK1 kinase (JH1) domain, indicating a degree of cross-reactivity.

| Target Domain | IC50 (nM) |

| TYK2-JH2 | 5.7 |

| JAK1-JH1 | 3.0 |

| Data sourced from MedChemExpress and GlpBio.[9][10][11] |

Mechanism of Action and Signaling Pathway

This compound is believed to exert its inhibitory effect by binding to the pseudokinase (JH2) domain of TYK2. This allosteric inhibition is thought to stabilize the inactive conformation of the kinase, thereby preventing the downstream signaling cascades initiated by cytokine receptor activation.

The TYK2 Signaling Cascade

Upon cytokine binding to its receptor, associated JAKs, including TYK2, are brought into close proximity, leading to their activation through trans-phosphorylation. Activated TYK2 then phosphorylates the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, nuclear translocation, and the regulation of target gene expression.

Caption: TYK2 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Kinase Inhibition Assays

These assays are fundamental for determining the potency and selectivity of an inhibitor against its target kinase(s).

This assay measures the ability of a test compound to displace a fluorescently labeled tracer from the kinase binding site.[12]

Protocol:

-

Reagent Preparation:

-

Prepare a 5X Kinase Buffer A solution (e.g., 250 mM HEPES pH 7.5, 50 mM MgCl2, 5 mM EGTA).

-

Dilute the TYK2 enzyme and a europium-labeled anti-tag antibody in 1X Kinase Buffer A.

-

Prepare a serial dilution of the test compound (e.g., this compound) in DMSO, followed by dilution in 1X Kinase Buffer A.

-

Dilute the Alexa Fluor® 647-labeled tracer in 1X Kinase Buffer A.

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of the serially diluted test compound to the assay wells.

-

Add 5 µL of the kinase/antibody mixture to each well.

-

Add 5 µL of the tracer to each well to initiate the binding reaction.

-

Incubate the plate for 1 hour at room temperature, protected from light.

-

-

Data Acquisition:

-

Read the plate on a fluorescence plate reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

-

Calculate the emission ratio of the acceptor (Alexa Fluor® 647) to the donor (europium).

-

-

Data Analysis:

-

Plot the emission ratio against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Caption: Workflow for an in vitro kinase binding assay.

This assay measures the enzymatic activity of the kinase by detecting the production of ADP.[13]

Protocol:

-

Reagent Preparation:

-

Prepare an enzyme buffer (e.g., 50 mM Tris pH 7.5, 10 mM MgCl2, 1 mM DTT).

-

Dilute the TYK2 enzyme and substrate peptide (e.g., a synthetic peptide with a tyrosine phosphorylation site) in the enzyme buffer.

-

Prepare a serial dilution of the test compound.

-

Prepare the ADP detection mix containing an ADP antibody and a fluorescent tracer.

-

-

Assay Procedure:

-

Add the test compound to the assay wells.

-

Add the TYK2 enzyme and substrate peptide mixture.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for a defined period (e.g., 60 minutes) at room temperature.

-

Stop the reaction and add the ADP detection mix.

-

Incubate to allow for the detection reaction to occur.

-

-

Data Acquisition:

-

Measure the fluorescence polarization or TR-FRET signal on a plate reader.

-

-

Data Analysis:

-

Convert the signal to the amount of ADP produced using a standard curve.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Cellular Assays

Cellular assays are crucial for assessing the inhibitor's activity in a more physiologically relevant context.

This assay measures the ability of an inhibitor to block the phosphorylation of STAT proteins downstream of cytokine receptor activation.

Protocol:

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., human peripheral blood mononuclear cells or a cell line expressing the target cytokine receptor) to the desired density.

-

Pre-incubate the cells with a serial dilution of the test compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with the appropriate cytokine (e.g., IL-23 or IFN-α) for a short period (e.g., 15-30 minutes).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

-

Detection of Phospho-STAT:

-

Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated STAT (e.g., anti-pSTAT3) and total STAT.

-

ELISA: Use a sandwich ELISA kit with antibodies specific for phosphorylated and total STAT.

-

-

Data Analysis:

-

Quantify the band intensities (Western Blot) or absorbance values (ELISA).

-

Normalize the phosphorylated STAT signal to the total STAT signal.

-

Plot the percentage of inhibition of STAT phosphorylation against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Caption: Workflow for a phospho-STAT inhibition assay.

Conclusion

This compound is a valuable research tool for investigating the role of the TYK2 pseudokinase domain in health and disease. Its inhibitory activity against the TYK2 JH2 domain, despite some cross-reactivity with JAK1, allows for the targeted modulation of TYK2-mediated signaling pathways. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of this compound and other selective TYK2 inhibitors, facilitating further research into their therapeutic potential for autoimmune and inflammatory disorders. Further studies are warranted to fully elucidate the selectivity profile, pharmacokinetic properties, and in vivo efficacy of this compound.

References

- 1. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of TYK2 in Immunology [learnabouttyk2.com]

- 3. bms.com [bms.com]

- 4. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]

- 5. revvity.com [revvity.com]

- 6. A novel highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2) can block inflammation- and autoimmune-related pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways [frontiersin.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. glpbio.com [glpbio.com]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. bellbrooklabs.com [bellbrooklabs.com]

An In-Depth Technical Guide to the TYK2 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Tyrosine Kinase 2 (TYK2) signaling pathway, a critical mediator of cytokine signaling involved in both innate and adaptive immunity. Dysregulation of the TYK2 pathway is implicated in a range of autoimmune and inflammatory diseases, making it a key target for therapeutic intervention. This document details the core components of the pathway, its mechanism of action, and its role in disease, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding.

Introduction to TYK2

Tyrosine Kinase 2 (TYK2) is a non-receptor tyrosine kinase and a member of the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3.[1] TYK2 plays a pivotal role in the signal transduction of several key cytokines, including Type I interferons (IFN-α/β), interleukin-12 (IL-12), and interleukin-23 (IL-23), as well as IL-6 and IL-10.[2][3] By associating with the intracellular domains of cytokine receptors, TYK2 is integral to the initiation of downstream signaling cascades, most notably the JAK-STAT pathway, which regulates gene expression programs essential for immune cell development, differentiation, and function.

The Core TYK2 Signaling Pathway

The canonical TYK2 signaling pathway is initiated by the binding of a cytokine to its cognate receptor on the cell surface. This binding event induces the dimerization or multimerization of receptor subunits, bringing the associated TYK2 and its partner JAK (typically JAK1 or JAK2) into close proximity. This proximity facilitates their trans-phosphorylation and activation.

Activated TYK2 then phosphorylates specific tyrosine residues on the intracellular tails of the cytokine receptors. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited to the receptor complex, STATs are themselves phosphorylated by TYK2 and its partner JAK. Phosphorylated STATs then dimerize, translocate to the nucleus, and bind to specific DNA sequences to regulate the transcription of target genes involved in inflammation and immune responses.[4]

Below is a diagram illustrating the general TYK2 signaling cascade.

References

An In-depth Technical Guide to the Target Profile and Binding Affinity of Tyk2-IN-8

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The designation "Tyk2-IN-8" is ambiguous and has been used to refer to at least two distinct chemical entities with different mechanisms of action. This guide addresses this discrepancy by presenting the profiles for both compounds, clarifying their respective targets and binding affinities to prevent experimental confusion.

Clarification of "this compound" Identity

Initial analysis reveals that "this compound" is not a unique, universally recognized compound name. It is primarily associated with two different inhibitors:

-

Ropsacitinib (PF-06826647): A well-documented, clinical-phase orthosteric inhibitor that targets the catalytically active JH1 domain of Tyk2. Several scientific publications and chemical suppliers explicitly identify "this compound" as Ropsacitinib[1][2][3].

-

A MedChemExpress (MCE) Compound: A commercially available research chemical designated "this compound" that is reported to inhibit the TYK2-JH2 (pseudokinase) domain, with secondary activity on the JAK1-JH1 (catalytic) domain[4][5][6][7].

This guide will detail the target profile for both compounds, starting with the more extensively documented Ropsacitinib.

Target Profile and Binding Affinity of this compound (Ropsacitinib / PF-06826647)

Ropsacitinib (PF-06826647) is a selective, orally administered inhibitor of Tyrosine Kinase 2 (Tyk2) that has been evaluated in clinical trials for the treatment of autoimmune diseases such as psoriasis[1][8][9].

Mechanism of Action

Ropsacitinib is an orthosteric, ATP-competitive inhibitor. It functions by binding to the highly conserved ATP-binding site within the catalytically active Janus Homology 1 (JH1) domain of the Tyk2 kinase[3][9][10][11]. This direct competition with ATP prevents the phosphorylation of Tyk2 and its downstream substrates, thereby blocking the signal transduction cascade initiated by specific cytokine receptors[10]. Its primary targets are Tyk2 and, to a lesser extent, JAK2[9][10].

Signaling Pathway

Tyk2 is a crucial intracellular enzyme in the JAK-STAT signaling pathway. It mediates signals from key cytokines implicated in autoimmune and inflammatory conditions, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs)[12][13][14]. Tyk2 forms heterodimers with other JAK family members (JAK1 or JAK2) at the cytoplasmic tails of cytokine receptors. Upon cytokine binding, the JAKs activate each other and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated, dimerize, translocate to the nucleus, and regulate the transcription of target inflammatory genes[15]. Ropsacitinib's inhibition of the Tyk2 JH1 domain disrupts this entire cascade.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:2127109-84-4 | Chemsrc [chemsrc.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mdpi.com [mdpi.com]

- 9. Targeted therapy for psoriasis: A focus on tyrosine kinase 2 inhibitors [psoriasis-hub.com]

- 10. Novel Therapies in Plaque Psoriasis: A Review of Tyrosine Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Discovery of Tyrosine Kinase 2 (TYK2) Inhibitor (PF-06826647) for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Tyk2-IN-8: A Comprehensive Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyk2-IN-8, also known as Ropsacitinib (PF-06826647), is a potent and selective small molecule inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1][2][3] TYK2 plays a crucial role in the signaling pathways of several cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons (IFNs), which are key drivers of inflammation and autoimmune diseases.[4][5] Consequently, selective inhibition of TYK2 presents a promising therapeutic strategy for a range of immune-mediated conditions, with psoriasis being a primary indication for which Ropsacitinib has been investigated.[2] This technical guide provides an in-depth overview of the chemical structure, physicochemical and pharmacological properties, and the underlying mechanism of action of this compound. Detailed experimental protocols for key assays are also provided to facilitate further research and development.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule. Its chemical identity and fundamental physicochemical properties are summarized in the tables below.

| Identifier | Value |

| Common Name | This compound, Ropsacitinib, PF-06826647 |

| IUPAC Name | 3-(cyanomethyl)-3-[4-[6-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl]pyrazol-1-yl]cyclobutane-1-carbonitrile[6] |

| CAS Number | 2127109-84-4[6] |

| Molecular Formula | C₂₀H₁₇N₉[6] |

| SMILES | CN1C=C(C=N1)C2=CN3C(=CC=N3)C(=N2)C4=CN(N=C4)C5(CC(C5)C#N)CC#N[6] |

| Physicochemical Property | Value |

| Molecular Weight | 383.419 g/mol [6] |

| LogP (Predicted) | 1.8 |

| Polar Surface Area (Predicted) | 134.8 Ų |

| Solubility | Soluble in DMSO[2] |

Pharmacological Properties

Mechanism of Action

This compound is a selective, ATP-competitive inhibitor that targets the catalytically active Janus Homology 1 (JH1) domain of TYK2.[2] By binding to the ATP-binding pocket of the JH1 domain, this compound prevents the phosphorylation and subsequent activation of TYK2. This, in turn, blocks the downstream signaling cascades initiated by cytokines such as IL-12, IL-23, and Type I IFNs. The inhibition of these pathways ultimately leads to a reduction in the production of pro-inflammatory mediators.

In Vitro Activity

The inhibitory potency and selectivity of this compound have been characterized in various in vitro assays. The half-maximal inhibitory concentrations (IC₅₀) against TYK2 and other JAK family kinases are presented below.

| Target Kinase | IC₅₀ (nM) |

| TYK2 (JH1 domain) | 17[2] |

| JAK1 | 383[2] |

| JAK2 | 74[2] |

| JAK3 | >10,000 |

As the data indicates, this compound demonstrates significant selectivity for TYK2 over other JAK family members, particularly JAK3.

Signaling Pathway

The TYK2 signaling pathway is central to the function of several key cytokines implicated in autoimmune diseases. The binding of cytokines like IL-12, IL-23, or Type I IFNs to their respective receptors on the cell surface leads to the recruitment and activation of TYK2 and another JAK family member (JAK1 or JAK2). Activated TYK2 then phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in inflammation and immune responses. This compound, by inhibiting TYK2, effectively blocks this entire cascade.

Pharmacokinetics and Pharmacodynamics

A Phase 1 clinical trial in healthy subjects and patients with plaque psoriasis provided key insights into the pharmacokinetic (PK) and pharmacodynamic (PD) profile of Ropsacitinib (PF-06826647).

Pharmacokinetics (Human Data)

| PK Parameter | Value |

| Time to Maximum Plasma Concentration (Tₘₐₓ) | ~2 hours (fasted state)[7] |

| Accumulation (Multiple Dosing) | < 1.5-fold[7] |

| Urinary Recovery | Low[7] |

Pharmacodynamics

In a clinical setting, treatment with Ropsacitinib led to a significant reduction in the Psoriasis Area and Severity Index (PASI) score in patients with moderate-to-severe plaque psoriasis, demonstrating its in vivo efficacy.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and comparison of TYK2 inhibitors. Below are representative protocols for assays relevant to the characterization of this compound.

Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a fluorescence resonance energy transfer (FRET)-based method to measure the binding of an inhibitor to the kinase active site.

Protocol:

-

Reagent Preparation:

-

Prepare a 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Dilute recombinant human TYK2 enzyme, LanthaScreen™ Eu-anti-Tag Antibody, and Alexa Fluor™ 647-Tracer to desired concentrations in 1X Kinase Buffer.

-

Prepare a serial dilution of this compound in DMSO, and then dilute in 1X Kinase Buffer.

-

-

Assay Procedure (384-well plate):

-

Add 5 µL of the diluted this compound or DMSO control to the wells.

-

Add 5 µL of the TYK2 enzyme/Eu-antibody mixture to all wells.

-

Add 5 µL of the Alexa Fluor™ 647-Tracer to all wells to initiate the binding reaction.

-

-

Incubation and Detection:

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a FRET-compatible plate reader, measuring the emission at both the donor (e.g., 615 nm for Europium) and acceptor (e.g., 665 nm for Alexa Fluor™ 647) wavelengths.

-

-

Data Analysis:

-

Calculate the emission ratio (acceptor/donor).

-

Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[8]

-

Intracellular STAT4 Phosphorylation Assay (Flow Cytometry)

This assay measures the inhibition of cytokine-induced STAT4 phosphorylation in whole blood.

Protocol:

-

Blood Collection and Treatment:

-

Collect human whole blood in heparinized tubes.

-

Aliquot the blood and treat with various concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

-

-

Cytokine Stimulation:

-

Stimulate the blood samples with a cytokine cocktail, typically recombinant human IL-12, to induce STAT4 phosphorylation. An unstimulated control should be included. Incubate for a short period (e.g., 15-30 minutes) at 37°C.

-

-

Fixation and Permeabilization:

-

Fix the cells by adding a fixation buffer (e.g., BD Phosflow™ Lyse/Fix Buffer) and incubate at 37°C.

-

Permeabilize the cells by adding a permeabilization buffer (e.g., BD Phosflow™ Perm Buffer III) and incubate on ice.

-

-

Staining:

-

Wash the cells with staining buffer (e.g., PBS with 2% FBS).

-

Stain the cells with a fluorescently labeled antibody specific for phosphorylated STAT4 (pSTAT4) and antibodies for cell surface markers to identify specific cell populations (e.g., CD3 for T cells, CD4 for helper T cells).

-

-

Flow Cytometry Analysis:

-

Acquire the samples on a flow cytometer.

-

Gate on the cell population of interest (e.g., CD4+ T cells) and quantify the median fluorescence intensity (MFI) of the pSTAT4 signal.

-

-

Data Analysis:

In Vivo Efficacy Model (Imiquimod-Induced Psoriasis in Mice)

This is a widely used animal model to assess the efficacy of anti-psoriatic compounds.

Protocol:

-

Animal Model:

-

Use a suitable mouse strain, such as BALB/c or C57BL/6.

-

Acclimatize the animals before the start of the experiment.

-

-

Induction of Psoriasis-like Skin Inflammation:

-

Treatment:

-

Administer this compound or the vehicle control daily via the desired route (e.g., oral gavage). Treatment can be prophylactic (starting on day 0) or therapeutic (starting after disease onset).

-

-

Efficacy Assessment:

-

Monitor the mice daily for signs of inflammation, including erythema (redness), scaling, and skin thickness.

-

Score the severity of the skin lesions using a modified Psoriasis Area and Severity Index (PASI).

-

Measure ear thickness using a caliper.

-

-

Endpoint Analysis:

-

At the end of the study, euthanize the mice and collect skin and spleen samples.

-

Perform histological analysis of the skin to assess epidermal thickness and immune cell infiltration.

-

Measure spleen weight as an indicator of systemic inflammation.

-

Analyze cytokine levels in skin homogenates or serum.

-

-

Data Analysis:

-

Compare the PASI scores, ear thickness, and other endpoint measurements between the this compound-treated groups and the vehicle control group to determine the efficacy of the compound.[6]

-

Conclusion

This compound (Ropsacitinib) is a selective and potent inhibitor of the TYK2 kinase, a critical mediator of pro-inflammatory cytokine signaling. Its well-defined chemical structure, favorable pharmacological properties, and demonstrated in vivo efficacy make it a valuable tool for research into the role of TYK2 in autoimmune and inflammatory diseases. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other novel TYK2 inhibitors. As our understanding of the intricate roles of JAK family kinases in immunity and disease continues to evolve, selective inhibitors like this compound will be instrumental in the development of more targeted and effective therapies.

References

- 1. Comparative Multi-Donor Study of IFNγ Secretion and Expression by Human PBMCs Using ELISPOT Side-by-Side with ELISA and Flow Cytometry Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iti.stanford.edu [iti.stanford.edu]

- 3. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. The Role of TYK2 in Immunology [learnabouttyk2.com]

- 6. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. Detection of intracellular phosphorylated STAT-4 by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Flow Cytometry Protocols [bdbiosciences.com]

- 10. Using Imiquimod-Induced Psoriasis-Like Skin as a Model to Measure the Skin Penetration of Anti-Psoriatic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. frontierspartnerships.org [frontierspartnerships.org]

- 12. Methodological refinement of Aldara-induced psoriasiform dermatitis model in mice - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Role of Tyrosine Kinase 2 (Tyk2) in Inflammation

An In-Depth Technical Guide to Utilizing Tyk2-IN-8 for the Investigation of Inflammatory Responses

Tyrosine kinase 2 (Tyk2) is an intracellular enzyme and a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases, which also includes JAK1, JAK2, and JAK3[1][2]. These enzymes are critical components of the JAK-STAT signaling pathway, a fundamental cascade for immunity, cell division, and differentiation[2]. Tyk2 specifically associates with the cytoplasmic domains of type I and II cytokine receptors and is essential for the signal transduction of several key cytokines implicated in inflammatory and autoimmune diseases, such as type I interferons (IFNs), interleukin (IL)-6, IL-10, IL-12, and IL-23[3][4][5].

The binding of these cytokines to their receptors triggers the activation of Tyk2 and its partner JAKs (e.g., JAK1 or JAK2)[2][6][7]. This leads to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which then translocate to the nucleus to regulate the transcription of target genes involved in inflammatory responses[2]. Given its central role, Tyk2 has become a significant therapeutic target for a range of immune-mediated inflammatory diseases, including psoriasis, systemic lupus erythematosus (SLE), and inflammatory bowel disease (IBD)[2][6].

This compound: A Selective Inhibitor for Preclinical Research

This compound is a potent and selective inhibitor of Tyk2, designed for preclinical research into autoimmune and inflammatory conditions[8]. Its utility lies in its ability to selectively block the Tyk2-mediated signaling pathways, allowing researchers to dissect the specific contributions of this kinase to inflammatory processes. The selectivity of Tyk2 inhibitors is a key attribute, as pan-JAK inhibitors can lead to broader immunosuppressive effects and associated side effects[2].

Mechanism of Action

Tyk2, like other JAKs, possesses a catalytically active kinase domain (JH1) and a regulatory pseudokinase domain (JH2)[9]. While traditional JAK inhibitors target the highly conserved ATP-binding site within the JH1 domain, this can lead to a lack of selectivity among JAK family members[9]. A more recent and effective strategy involves targeting the less conserved JH2 pseudokinase domain, which allosterically regulates the activity of the JH1 domain[9][10]. This approach, utilized by inhibitors like deucravacitinib, allows for greater selectivity for Tyk2[6][10]. This compound is a selective inhibitor of the TYK2-JH2 domain[8].

Quantitative Data for this compound

The inhibitory activity of this compound has been quantified through biochemical assays, demonstrating its potency and selectivity.

| Target | Assay | IC50 (nM) | Reference |

| Tyk2-JH2 | Biochemical Assay | 5.7 | [8] |

| JAK1-JH1 | Biochemical Assay | 3.0 | [8] |

Note: While this compound shows high potency for Tyk2's pseudokinase domain, it also exhibits inhibitory activity against the kinase domain of JAK1. Researchers should consider this dual activity when designing and interpreting experiments.

Key Experimental Protocols

Below are detailed methodologies for key experiments utilizing this compound to investigate inflammatory responses.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on Tyk2 enzymatic activity.

Methodology:

-

Reagents: Recombinant human Tyk2 enzyme, substrate peptide (e.g., IRS1 peptide), ATP, this compound, and a detection system (e.g., Transcreener ADP² Kinase Assay)[11].

-

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a multi-well plate, combine the Tyk2 enzyme, the substrate peptide, and the various concentrations of this compound or vehicle control (DMSO).

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the plate at a specified temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. The Transcreener assay directly measures ADP production[11].

-

Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Cellular STAT Phosphorylation Assay

Objective: To assess the ability of this compound to block cytokine-induced STAT phosphorylation in immune cells.

Methodology:

-

Cell Types: Human peripheral blood mononuclear cells (PBMCs) or specific immune cell lines (e.g., Jurkat cells)[9].

-

Reagents: this compound, a cytokine known to signal through Tyk2 (e.g., IL-12, IL-23, or IFN-α), cell culture medium, and antibodies for flow cytometry or western blotting specific to total and phosphorylated STAT proteins (e.g., p-STAT4 for IL-12 stimulation)[9].

-

Procedure (Flow Cytometry):

-

Culture the cells and pre-incubate them with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with the chosen cytokine (e.g., IL-12) for a short period (e.g., 15-30 minutes).

-

Fix and permeabilize the cells according to standard protocols.

-

Stain the cells with fluorescently labeled antibodies against a cell surface marker (e.g., CD4 for T-cells) and intracellular phosphorylated STAT (e.g., anti-p-STAT4)[9].

-

Analyze the cells using a flow cytometer to quantify the level of STAT phosphorylation in the target cell population.

-

Calculate the percent inhibition of STAT phosphorylation at each concentration of this compound to determine the IC50.

-

In Vivo Murine Model of Psoriasis

Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of inflammatory disease.

Methodology:

-

Animal Model: BALB/c or similar mouse strain.

-

Reagents: Imiquimod (IMQ) cream (5%) to induce a psoriasis-like skin inflammation, this compound formulated for in vivo administration (e.g., intraperitoneal injection), and vehicle control[9].

-

Procedure:

-

Shave the back skin of the mice one day before the start of the experiment.

-

Topically apply a daily dose of IMQ cream to the shaved back skin for a consecutive number of days (e.g., 6 days) to induce inflammation[9].

-

Administer this compound or vehicle control to the mice daily, starting from the first day of IMQ application.

-

Monitor the mice daily for signs of skin inflammation, including erythema (redness), scaling, and skin thickness. A Psoriasis Area and Severity Index (PASI) score can be used for quantification[9].

-

At the end of the study, collect skin and serum samples for further analysis.

-

Analyze skin tissue through histology (H&E staining) to assess epidermal thickness and inflammatory cell infiltration.

-

Measure the levels of pro-inflammatory cytokines (e.g., IL-17, IL-23) in the serum or skin homogenates using ELISA[9].

-

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Tyk2 signaling pathway and point of inhibition by this compound.

Caption: Workflow for an in vitro kinase assay to determine this compound potency.

Caption: Workflow for a cell-based STAT phosphorylation assay.

Conclusion

This compound serves as a valuable chemical tool for researchers in immunology and drug development. Its selectivity for Tyk2 allows for the precise investigation of the role of this kinase in various inflammatory and autoimmune disease models. By employing the experimental protocols outlined in this guide, scientists can effectively characterize the biochemical and cellular effects of Tyk2 inhibition, and explore its therapeutic potential in vivo. The continued study of selective Tyk2 inhibitors like this compound will undoubtedly deepen our understanding of inflammatory signaling pathways and pave the way for novel therapeutic interventions.

References

- 1. Central TYK2 inhibition identifies TYK2 as a key neuroimmune modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. revvity.com [revvity.com]

- 3. The Role of TYK2 in Immunology [learnabouttyk2.com]

- 4. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tyrosine kinase 2 - Wikipedia [en.wikipedia.org]

- 6. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Frontiers | Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways [frontiersin.org]

- 11. bellbrooklabs.com [bellbrooklabs.com]

The Integral Role of Tyrosine Kinase 2 (TYK2) in Cytokine Signaling: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of TYK2's Mechanism, Experimental Analysis, and Therapeutic Potential

Introduction

Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases, serves as a critical intracellular mediator for a specific subset of cytokine signaling pathways essential for both innate and adaptive immunity. Its involvement in the signal transduction of key cytokines, including Type I interferons (IFNs), interleukin (IL)-12, IL-23, and IL-10, positions TYK2 as a central player in immune regulation and a compelling therapeutic target for a range of autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of the core functions of TYK2 in cytokine signaling, detailed experimental protocols for its study, and quantitative data to support further research and drug development endeavors.

TYK2-Mediated Cytokine Signaling Pathways

TYK2 functions by associating with the intracellular domains of specific cytokine receptor subunits. Upon ligand binding, the receptor chains dimerize, bringing the associated JAKs, including TYK2, into close proximity. This proximity facilitates their trans-activation through phosphorylation. Activated TYK2, in concert with its partner JAKs, then phosphorylates tyrosine residues on the cytokine receptor chains, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, nuclear translocation, and the initiation of target gene transcription.

The specificity of the cytokine response is determined by the composition of the receptor subunits, the partnering JAKs, and the specific STAT proteins that are activated.

IL-12 Signaling

The IL-12 receptor is a heterodimer composed of the IL-12Rβ1 and IL-12Rβ2 subunits. TYK2 constitutively associates with IL-12Rβ1, while JAK2 associates with IL-12Rβ2. Upon IL-12 binding, this TYK2/JAK2 complex becomes activated and predominantly phosphorylates STAT4.[1][2][3] Phosphorylated STAT4 (pSTAT4) homodimerizes, translocates to the nucleus, and induces the transcription of genes crucial for the differentiation of naive T cells into T helper 1 (Th1) cells and the production of interferon-gamma (IFN-γ).[1][3] Studies in TYK2-deficient mice have demonstrated a significant reduction in IL-12-induced STAT4 phosphorylation and subsequent IFN-γ production.[4][5]

digraph "IL-12_Signaling_Pathway" {

graph [rankdir="LR", splines=ortho, nodesep=0.4];

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1];

edge [arrowhead=normal, penwidth=1.5];

// Nodes

IL12 [label="IL-12", fillcolor="#FBBC05", fontcolor="#202124"];

IL12R [label="IL-12Rβ1 / IL-12Rβ2", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"];

TYK2 [label="TYK2", fillcolor="#4285F4", fontcolor="#FFFFFF"];

JAK2 [label="JAK2", fillcolor="#4285F4", fontcolor="#FFFFFF"];

STAT4 [label="STAT4", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

pSTAT4 [label="pSTAT4", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Nucleus [label="Nucleus", shape=folder, fillcolor="#F1F3F4", fontcolor="#202124"];

Gene [label="IFNG Gene\n(IFN-γ production)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges

IL12 -> IL12R [label="Binds"];

IL12R -> TYK2 [label="Activates"];

IL12R -> JAK2 [label="Activates"];

TYK2 -> STAT4 [label="Phosphorylates"];

JAK2 -> STAT4 [label="Phosphorylates"];

STAT4 -> pSTAT4;

pSTAT4 -> Nucleus [label="Translocates"];

Nucleus -> Gene [label="Induces\nTranscription"];

}

IL-23 Signaling Pathway

Type I Interferon (IFN-α/β) Signaling

Type I interferons, including multiple IFN-α subtypes and IFN-β, are critical for antiviral immunity. They signal through a heterodimeric receptor composed of the IFNAR1 and IFNAR2 subunits. TYK2 is constitutively associated with IFNAR1, while JAK1 binds to IFNAR2. [6]Upon IFN-α/β binding, TYK2 and JAK1 are activated and phosphorylate STAT1 and STAT2. [1]Phosphorylated STAT1 and STAT2 heterodimerize and, together with IRF9, form the ISGF3 complex, which translocates to the nucleus to induce the expression of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state. [7]In human cells, TYK2 is essential for Type I IFN signaling, whereas in mice, its deficiency leads to a partial impairment.

[8][9]

Type I IFN Signaling Pathway

IL-10 Signaling

IL-10 is a potent anti-inflammatory cytokine. Its receptor is a heterotetramer composed of two IL-10R1 and two IL-10R2 subunits. JAK1 associates with IL-10R1, and TYK2 associates with IL-10R2. Upon IL-10 binding, JAK1 and TYK2 are activated and primarily phosphorylate STAT3. Activated STAT3 then drives the expression of genes that mediate the anti-inflammatory effects of IL-10. While TYK2 is involved in the IL-10 signaling pathway, studies in TYK2-deficient mice suggest that its role may be more modulatory than essential, with JAK1 playing a more dominant role.

```dot

digraph "IL-10_Signaling_Pathway" {

graph [rankdir="LR", splines=ortho, nodesep=0.4];

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1];

edge [arrowhead=normal, penwidth=1.5];

// Nodes

IL10 [label="IL-10", fillcolor="#FBBC05", fontcolor="#202124"];

IL10R [label="IL-10R1 / IL-10R2", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"];

JAK1 [label="JAK1", fillcolor="#4285F4", fontcolor="#FFFFFF"];

TYK2 [label="TYK2", fillcolor="#4285F4", fontcolor="#FFFFFF"];

STAT3 [label="STAT3", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

pSTAT3 [label="pSTAT3", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Nucleus [label="Nucleus", shape=folder, fillcolor="#F1F3F4", fontcolor="#202124"];

Gene [label="Anti-inflammatory Genes", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges

IL10 -> IL10R [label="Binds"];

IL10R -> JAK1 [label="Activates"];

IL10R -> TYK2 [label="Activates"];

JAK1 -> STAT3 [label="Phosphorylates"];

TYK2 -> STAT3 [label="Phosphorylates"];

STAT3 -> pSTAT3;

pSTAT3 -> Nucleus [label="Translocates"];

Nucleus -> Gene [label="Induces\nTranscription"];

}

TYK2 Kinase Assay Workflow

Materials:

-

Purified recombinant TYK2 enzyme

-

Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

-

TYK2 substrate (e.g., a synthetic peptide with a tyrosine residue)

-

ATP

-

Test compounds (potential inhibitors) dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

96- or 384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a multi-well plate, add the kinase buffer, TYK2 enzyme, and the test compound (or DMSO for control).

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.

-

Read the luminescence on a plate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Western Blot for Phosphorylated STATs

This protocol is used to detect the phosphorylation status of STAT proteins following cytokine stimulation, providing a measure of the activation of the TYK2 signaling pathway.

Materials:

-

Cells of interest (e.g., PBMCs, cell lines)

-

Cytokine for stimulation (e.g., IL-12, IL-23, IFN-α)

-

Cell lysis buffer containing protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (specific for phosphorylated and total STAT proteins)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells and starve them of serum for a few hours before stimulation.

-

Stimulate the cells with the desired cytokine for a specific time (e.g., 15-30 minutes).

-

Lyse the cells on ice with lysis buffer.

-

Quantify the protein concentration of the lysates.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated STAT protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

To normalize the data, the membrane can be stripped and re-probed with an antibody against the total STAT protein.

T Helper 17 (Th17) Cell Differentiation and Analysis

This protocol describes the in vitro differentiation of naive CD4+ T cells into Th17 cells and subsequent analysis of IL-17 production.

Materials:

-

Naive CD4+ T cells isolated from peripheral blood or spleen

-

T cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies)

-

Th17 polarizing cytokines (e.g., IL-6, TGF-β, IL-23, IL-1β)

-

Neutralizing antibodies (e.g., anti-IFN-γ, anti-IL-4)

-

Cell culture medium and supplements

-

Flow cytometer

-

Antibodies for flow cytometry (e.g., anti-CD4, anti-IL-17A)

-

ELISA kit for IL-17A quantification

Procedure:

-

Isolate naive CD4+ T cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Activate the T cells with plate-bound anti-CD3 and soluble anti-CD28 antibodies.

-

Culture the activated T cells in the presence of a Th17-polarizing cytokine cocktail and neutralizing antibodies for 3-5 days.

-

For intracellular cytokine staining, restimulate the differentiated cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.

-

Stain the cells with a surface marker antibody (e.g., anti-CD4) followed by intracellular staining for IL-17A.

-

Analyze the percentage of IL-17A-producing CD4+ T cells by flow cytometry.

-

Alternatively, collect the culture supernatant before restimulation and measure the concentration of secreted IL-17A using an ELISA kit.

Conclusion

TYK2 plays a multifaceted and non-redundant role in the signaling of a select group of cytokines that are pivotal for immune homeostasis and the pathogenesis of inflammatory diseases. Its strategic position downstream of key cytokine receptors, such as those for IL-12, IL-23, and Type I IFNs, makes it an attractive therapeutic target. The development of highly selective TYK2 inhibitors offers the promise of targeted immunomodulation with a potentially improved safety profile compared to broader-acting JAK inhibitors. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the intricate biology of TYK2 and to advance the development of novel therapies targeting this key signaling node.

References

- 1. academic.oup.com [academic.oup.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Expression of Tyk2 in dendritic cells is required for IL-12, IL-23, and IFN-gamma production and the induction of Th1 cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Requirement for distinct Janus kinases and STAT proteins in T cell proliferation versus IFN-gamma production following IL-12 stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Investigating Tyk2-IN-8 and the Landscape of Selective Tyk2 Inhibition in Novel Therapeutic Areas

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, has emerged as a compelling therapeutic target for a range of autoimmune and inflammatory diseases. Its central role in mediating signaling for key cytokines such as interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons (IFNs) positions it as a critical node in inflammatory pathways. This guide provides a comprehensive overview of the rationale for targeting Tyk2, with a specific focus on the investigational inhibitor Tyk2-IN-8. Due to the limited publicly available data on this compound, this document will also draw upon the broader landscape of selective Tyk2 inhibitors to provide context and detailed experimental methodologies. We will explore the signaling pathways modulated by Tyk2, present quantitative data for relevant inhibitors, and provide detailed experimental protocols for the characterization of novel Tyk2-targeting compounds. This guide is intended to serve as a technical resource for researchers and drug development professionals interested in exploring the therapeutic potential of Tyk2 inhibition in new disease areas.

Introduction: The Rationale for Targeting Tyk2

The JAK-STAT signaling pathway is a cornerstone of immune regulation, translating extracellular cytokine signals into intracellular transcriptional responses. The JAK family consists of four members: JAK1, JAK2, JAK3, and Tyk2. While sharing structural similarities, each JAK member plays distinct, non-redundant roles in immunity.[1][2] Dysregulation of JAK signaling is a key driver in the pathophysiology of numerous autoimmune and inflammatory disorders.[3][4]

Tyk2 is particularly intriguing as a therapeutic target due to its specific involvement in signaling pathways of cytokines implicated in diseases such as psoriasis, psoriatic arthritis, systemic lupus erythematosus (SLE), and inflammatory bowel disease (IBD).[3][4][5] Tyk2 pairs with JAK1 to mediate type I IFN signaling and with JAK2 to transduce signals from the IL-12 and IL-23 receptors.[6][7] Notably, genetic variants of Tyk2 that result in loss of function have been associated with protection against several autoimmune diseases, providing strong human genetic validation for Tyk2 inhibition as a therapeutic strategy.[3][8]

A key advantage of targeting Tyk2 is the potential for a more favorable safety profile compared to broader JAK inhibitors. Selective Tyk2 inhibition is expected to spare the signaling of other JAKs that are crucial for hematopoiesis and other essential physiological processes, thereby mitigating the risk of adverse effects associated with less selective JAK inhibitors.[4][9]

This compound: A Selective Inhibitor of Tyk2

This compound is a selective inhibitor of Tyk2.[10] Publicly available data indicates that it targets the pseudokinase (JH2) domain of Tyk2 with a half-maximal inhibitory concentration (IC50) of 5.7 nM.[10] It also exhibits inhibitory activity against the catalytic (JH1) domain of JAK1 with an IC50 of 3.0 nM, suggesting a dual inhibitory mechanism or a degree of cross-reactivity.[10] The selective inhibition of the JH2 domain is a novel allosteric approach that has been successfully employed for other Tyk2 inhibitors like deucravacitinib, leading to high selectivity over other JAK family members.[4][9][11]

Quantitative Data

The available quantitative data for this compound is limited. The table below summarizes the known IC50 values. For a comprehensive understanding of its potential, further characterization against a broader panel of kinases and in cellular assays is necessary.

| Target | Inhibitor | IC50 (nM) | Reference |

| Tyk2 (JH2) | This compound | 5.7 | [10] |

| JAK1 (JH1) | This compound | 3.0 | [10] |

For comparison, the selectivity profiles of other well-characterized Tyk2 inhibitors are presented below.

| Inhibitor | Tyk2 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Reference |

| Deucravacitinib | ~1 (JH2 binding) | >1000 (JH1) | >1000 (JH1) | >1000 (JH1) | [12][13] |

| NDI-034858 | <1 (allosteric) | High | High | High | [14] |

| PF-06826647 | (undisclosed) | (selective over JAK2) | (selective over JAK2) | (undisclosed) | [4] |

Key Signaling Pathways Modulated by Tyk2 Inhibition

The therapeutic potential of Tyk2 inhibitors stems from their ability to modulate specific cytokine signaling pathways critical for the initiation and propagation of inflammatory responses.

IL-23/Th17 Pathway

The IL-23/Th17 axis is a major driver of pathogenesis in many autoimmune diseases, including psoriasis and IBD. IL-23, acting through its receptor, signals via a Tyk2/JAK2 heterodimer to activate STAT3.[1][7] This leads to the differentiation, expansion, and maintenance of Th17 cells, which produce pro-inflammatory cytokines like IL-17 and IL-22.[1][15] By inhibiting Tyk2, compounds like this compound are expected to block this cascade, thereby reducing Th17-mediated inflammation.

IL-12/Th1 Pathway

IL-12 is crucial for the differentiation of naive T cells into Th1 cells, which are characterized by the production of IFN-γ. The IL-12 receptor also signals through a Tyk2/JAK2 heterodimer, leading to the phosphorylation and activation of STAT4.[1][7] Th1 cells and IFN-γ are important mediators of inflammation in various autoimmune conditions. Inhibition of Tyk2 can therefore dampen Th1-driven immune responses.

Type I Interferon Pathway

Type I IFNs (IFN-α and IFN-β) are critical for antiviral immunity but are also implicated in the pathogenesis of diseases like SLE. The type I IFN receptor (IFNAR) signals through a Tyk2/JAK1 heterodimer, leading to the phosphorylation of STAT1 and STAT2.[1][16] These STATs, along with IRF9, form the ISGF3 complex, which translocates to the nucleus to drive the expression of interferon-stimulated genes (ISGs). By inhibiting Tyk2, this compound could potentially modulate the pathogenic IFN signature observed in certain autoimmune diseases.

Experimental Protocols for Characterizing Tyk2 Inhibitors

The following section provides detailed methodologies for key experiments required to characterize a novel Tyk2 inhibitor like this compound.

Biochemical Kinase Inhibition Assays

Objective: To determine the in vitro potency and selectivity of an inhibitor against purified kinase domains.

Example Protocol: LanthaScreen™ Eu Kinase Binding Assay

This assay measures the binding of the inhibitor to the kinase of interest.

-

Reagents and Materials:

-

Purified recombinant Tyk2 (and other JAKs for selectivity)

-

LanthaScreen™ Eu-anti-tag antibody

-

Alexa Fluor™ 647-labeled kinase inhibitor ("tracer")

-

Kinase Buffer A (5X)

-

Test inhibitor (e.g., this compound) serially diluted in DMSO

-

384-well microplates

-

-

Procedure:

-

Prepare a 1X kinase buffer by diluting the 5X stock with distilled water.

-

Prepare a 3X solution of the kinase/antibody mixture in 1X kinase buffer.

-

Prepare a 3X solution of the tracer in 1X kinase buffer.

-

In a 384-well plate, add 5 µL of the serially diluted test inhibitor.

-

Add 5 µL of the 3X kinase/antibody mixture to each well.

-

Add 5 µL of the 3X tracer solution to each well.

-

Incubate the plate for 1 hour at room temperature, protected from light.

-

Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Calculate the emission ratio and plot the results against the inhibitor concentration to determine the IC50 value.

-

Cellular Assays for Target Engagement and Pathway Inhibition

Objective: To assess the ability of the inhibitor to block Tyk2-mediated signaling in a cellular context.

Example Protocol: IL-23-induced STAT3 Phosphorylation in Human PBMCs

-

Reagents and Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% FBS

-

Recombinant human IL-23

-

Test inhibitor (e.g., this compound)

-

Fixation/Permeabilization buffers

-

Fluorochrome-conjugated antibodies against CD4, and phosphorylated STAT3 (pSTAT3)

-

Flow cytometer

-

-

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Pre-incubate PBMCs with serially diluted test inhibitor for 1-2 hours at 37°C.

-

Stimulate the cells with recombinant human IL-23 for 15-30 minutes at 37°C.

-

Fix the cells immediately with a fixation buffer.

-

Permeabilize the cells using a permeabilization buffer.

-

Stain the cells with fluorochrome-conjugated antibodies against CD4 and pSTAT3.

-

Acquire data on a flow cytometer.

-

Gate on the CD4+ T cell population and quantify the median fluorescence intensity (MFI) of pSTAT3.

-

Plot the percentage of inhibition of pSTAT3 MFI against the inhibitor concentration to determine the cellular IC50 value.

-

Experimental Workflow for Investigating a Novel Tyk2 Inhibitor

The following diagram outlines a logical workflow for the preclinical investigation of a novel Tyk2 inhibitor.

Novel Therapeutic Areas for Tyk2 Inhibition

While the therapeutic potential of Tyk2 inhibition is well-established in psoriasis and psoriatic arthritis, its unique mechanism of action suggests opportunities in other immune-mediated diseases.

-

Systemic Lupus Erythematosus (SLE): The prominent role of type I IFNs in the pathogenesis of SLE makes Tyk2 a highly attractive target. Inhibition of the IFN signature is a key therapeutic goal in SLE.

-

Inflammatory Bowel Disease (IBD): The IL-23/Th17 pathway is a critical driver of gut inflammation in both Crohn's disease and ulcerative colitis. Selective Tyk2 inhibition offers a potential oral therapy for IBD.

-

Dermatomyositis and other Connective Tissue Diseases: These conditions often exhibit a strong type I IFN signature, suggesting that Tyk2 inhibition could be beneficial.

-

Neuroinflammatory Disorders: Emerging evidence suggests a role for Tyk2 in neuroinflammation, opening up possibilities for its investigation in diseases like multiple sclerosis.[17]

Conclusion

Selective inhibition of Tyk2 represents a promising therapeutic strategy for a wide array of autoimmune and inflammatory diseases. While specific data on this compound is limited, the broader landscape of Tyk2 inhibitors provides a clear roadmap for its investigation and development. The detailed experimental protocols and workflows outlined in this guide offer a framework for characterizing novel Tyk2 inhibitors and exploring their therapeutic potential in new indications. Further research into the efficacy, safety, and unique pharmacological properties of compounds like this compound will be crucial in realizing the full potential of targeting this key immunological kinase.

References

- 1. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bms.com [bms.com]

- 3. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]

- 4. researchgate.net [researchgate.net]

- 5. TYK2 inhibition reduces type 3 immunity and modifies disease progression in murine spondyloarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of TYK2 in Immunology [learnabouttyk2.com]

- 8. Mendelian randomization and clinical trial evidence supports TYK2 inhibition as a therapeutic target for autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases [mdpi.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. A novel highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2) can block inflammation- and autoimmune-related pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

- 14. nimbustx.com [nimbustx.com]

- 15. Role of tyrosine kinase 2 signals during progression of psoriasis [explorationpub.com]

- 16. TYK2 Kinase Activity Is Required for Functional Type I Interferon Responses In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Central TYK2 inhibition identifies TYK2 as a key neuroimmune modulator - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Tyk2-IN-8

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, is a critical mediator of cytokine signaling pathways implicated in numerous autoimmune and inflammatory diseases. Tyk2 is associated with the receptors for key cytokines such as interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons (IFN-α/β). Dysregulation of the Tyk2 signaling cascade is linked to the pathogenesis of conditions like psoriasis, lupus, and inflammatory bowel disease. Consequently, selective inhibition of Tyk2 presents a promising therapeutic strategy.

Tyk2-IN-8 is a potent and selective inhibitor that targets the pseudokinase (Janus Homology 2, JH2) domain of Tyk2. This allosteric inhibition mechanism offers high selectivity for Tyk2 over other highly homologous JAK family members (JAK1, JAK2, and JAK3), potentially leading to a more favorable safety profile by minimizing off-target effects.

These application notes provide a comprehensive overview of the in vitro assays and protocols for characterizing the activity and selectivity of this compound.

Tyk2 Signaling Pathway

Tyk2, in partnership with other JAKs, mediates downstream signaling upon cytokine receptor engagement. This typically involves the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which then translocate to the nucleus to regulate gene expression.

In Vivo Application of TYK2 Inhibitors in Mouse Models: Application Notes and Protocols

Disclaimer: Extensive searches for in vivo studies on a specific compound named "Tyk2-IN-8" did not yield any publicly available data. Therefore, these application notes and protocols have been generated using published data from well-characterized, representative small molecule Tyrosine Kinase 2 (TYK2) inhibitors investigated in various mouse models of autoimmune and inflammatory diseases. The data presented here should be considered as exemplary for a potent and selective TYK2 inhibitor.

Introduction

Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a crucial role in the signaling pathways of key cytokines such as type I interferons (IFN-α/β), interleukin-12 (IL-12), and IL-23.[1] These cytokines are pivotal in the pathogenesis of numerous autoimmune and inflammatory disorders. Consequently, the development of selective TYK2 inhibitors is a promising therapeutic strategy for conditions like psoriasis, inflammatory bowel disease, systemic lupus erythematosus, and multiple sclerosis.[1][2] Preclinical evaluation in relevant mouse models is a critical step in the development of these inhibitors.

TYK2 Signaling Pathway

TYK2 associates with the intracellular domains of cytokine receptors. Upon cytokine binding, TYK2 is activated and phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins, leading to their dimerization, nuclear translocation, and regulation of gene expression.

Application Notes

Preclinical Efficacy in Mouse Models

Selective TYK2 inhibitors have demonstrated significant efficacy in a variety of mouse models of autoimmune and inflammatory diseases.

-

Psoriasis: In the imiquimod (IMQ)-induced mouse model of psoriasis, oral administration of TYK2 inhibitors has been shown to significantly reduce skin inflammation, as measured by the Psoriasis Area and Severity Index (PASI), spleen weight, and histopathological scores.[3] A dose-dependent inhibition of pro-inflammatory cytokines such as IL-17A and IL-23 in the skin has also been observed.[1][3]

-

Neuroinflammation (Multiple Sclerosis Model): In the experimental autoimmune encephalomyelitis (EAE) mouse model, which mimics aspects of multiple sclerosis, TYK2 inhibitors have been shown to reduce disease severity.[4][5] Both prophylactic and therapeutic administration can lead to a dose-dependent suppression of clinical and histological signs of EAE.[6] Brain-penetrant TYK2 inhibitors can also reduce the infiltration of T cells into the central nervous system (CNS).[4]

-

Spondyloarthritis: In mouse models of spondyloarthritis, such as the SKG mouse model, TYK2 inhibitors have been effective at inhibiting disease progression.[7]

-

Type 1 Diabetes: In non-obese diabetic (NOD) mice and RIP-LCMV-GP mice, models for type 1 diabetes, administration of TYK2 inhibitors reduced islet inflammation and delayed the onset of the disease.[8][9][10]

Data Presentation

Table 1: Representative In Vivo Efficacy of TYK2 Inhibitors in Mouse Models

| Compound | Mouse Model | Dosing Regimen | Key Efficacy Readouts | Reference |

| ATMW-DC | Imiquimod-induced psoriasis | Oral, daily | Significant inhibition of inflammation (PASI score), spleen weight, histopathology scores, and skin cytokine levels (IL-17A, GM-CSF, TNF). | [3] |

| A-005 | Experimental Autoimmune Encephalomyelitis (EAE) | Oral, prophylactic or therapeutic | Significant and dose-dependent suppression of clinical and histological EAE. | [6] |

| NDI-031407 | SKG model of Spondyloarthritis | Not specified | Inhibition of disease progression. | [7] |

| BMS-986202 | Non-obese diabetic (NOD) mice | Daily administration | Reduced systemic and tissue-localized inflammation, prevented β cell death, and delayed T1D onset. | [8][10] |

| Compound 30 | IL-23-induced acanthosis (psoriasis-like) | Oral, BID | Effective in reducing disease markers. | [2] |

| Compound 15t (PROTAC degrader) | Imiquimod-induced psoriasis | Intraperitoneal, daily | Significant mitigation of pathological changes by downregulating TYK2 protein and downstream cytokines. |

Table 2: Representative Pharmacokinetic (PK) and Pharmacodynamic (PD) Parameters of TYK2 Inhibitors in Mice

| Compound | Dose and Route | Cmax | AUC(0-t) | Key PD Marker and Effect | Reference |

| Compound 15t (PROTAC degrader) | 5 mg/kg, i.p. | 1305 ng/mL | 4766 h*ng/mL | Effective degradation of TYK2 protein in skin sections. | [11] |

| QL-1200186 | 10 mg/kg, oral | Not specified | Not specified | Dose-dependent inhibition of IL-12/IL-18 driven IFNγ production. | [12] |

| BMS-986202 | Not specified | Not specified | Not specified | Dose-dependent reduction in IFN-γ production induced by IL-12/IL-18 stimulation. | [13] |

Experimental Protocols

Protocol: Imiquimod (IMQ)-Induced Psoriasis Model in Mice

This protocol describes a common method to induce psoriasis-like skin inflammation in mice to evaluate the efficacy of a test TYK2 inhibitor.

1. Animals:

-

Strain: BALB/c or C57BL/6 mice, 8-10 weeks old.

-

Acclimatize animals for at least one week before the experiment.

2. Materials:

-

Test TYK2 inhibitor

-

Vehicle control (e.g., 0.5% methylcellulose)

-

Imiquimod cream (5%)

-

Anesthesia (e.g., isoflurane)

-

Calipers

-

Scales

3. Experimental Workflow Diagram:

4. Procedure:

-

Day -1: Preparation

-

Anesthetize the mice.

-

Carefully shave a defined area on the dorsal skin.

-

Randomly assign mice to treatment groups (e.g., Vehicle, TYK2 inhibitor low dose, TYK2 inhibitor high dose).

-

-

Day 0 to Day 5: Induction and Treatment

-

Administer the test TYK2 inhibitor or vehicle to the respective groups via the desired route (e.g., oral gavage). This is typically done 1-2 hours before IMQ application.

-

Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved area of each mouse.

-

Monitor the mice daily for body weight and signs of skin inflammation.

-

Score the severity of skin inflammation daily based on:

-

Erythema (redness): 0 (none) to 4 (very severe).

-

Scaling: 0 (none) to 4 (very severe).

-

Thickness: Measure skin thickness using calipers.

-

-

The sum of these scores constitutes the PASI score.

-

-

Day 6: Endpoint Analysis

-

Record the final body weight and PASI scores.

-

Euthanize the mice according to approved institutional guidelines.

-

Collect the treated skin patch and spleen.

-

Weigh the spleen as an indicator of systemic inflammation.

-

Process the skin tissue for:

-

Histopathology: Fix in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.

-

Biomarker Analysis: Homogenize a portion of the skin to measure cytokine levels (e.g., IL-17A, IL-23) by ELISA or mRNA expression by qPCR.

-

-

Spleen cells can be isolated for flow cytometric analysis of immune cell populations (e.g., Th17 cells).

-

5. Data Analysis:

-

Compare the mean PASI scores, spleen weights, and biomarker levels between the vehicle and inhibitor-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

-

A significant reduction in these parameters in the treated groups compared to the vehicle group indicates efficacy of the TYK2 inhibitor.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Brain-penetrant TYK2 inhibitor shows efficacy in models of neuroinflammation | BioWorld [bioworld.com]

- 3. pnas.org [pnas.org]

- 4. TYK2 Kinase Activity Is Required for Functional Type I Interferon Responses In Vivo | PLOS One [journals.plos.org]

- 5. TYK2 inhibition reduces type 3 immunity and modifies disease progression in murine spondyloarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Central TYK2 inhibition identifies TYK2 as a key neuroimmune modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological inhibition of tyrosine protein-kinase 2 reduces islet inflammation and delays type 1 diabetes onset in mice | Semantic Scholar [semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. A novel highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2) can block inflammation- and autoimmune-related pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Safety and Pharmacokinetics of the Oral TYK2 Inhibitor PF‐06826647: A Phase I, Randomized, Double‐Blind, Placebo‐Controlled, Dose‐Escalation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. TYK2 Kinase Activity Is Required for Functional Type I Interferon Responses In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays Using Tyk2-IN-8

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a crucial role in the signal transduction of cytokines involved in both innate and adaptive immunity, including type I interferons (IFNs), interleukin-12 (IL-12), and interleukin-23 (IL-23). Dysregulation of the Tyk2 signaling pathway is implicated in the pathogenesis of various autoimmune and inflammatory diseases. Tyk2-IN-8 is a potent and selective inhibitor of Tyk2, making it a valuable tool for studying Tyk2-mediated signaling pathways and for the development of novel therapeutics.

These application notes provide detailed protocols for key cell-based assays to evaluate the activity of this compound and other Tyk2 inhibitors. The protocols focus on measuring the inhibition of cytokine-induced STAT (Signal Transducer and Activator of Transcription) phosphorylation, a critical downstream event in Tyk2 signaling.

Mechanism of Action of Tyk2 Inhibition

Tyk2, in partnership with other JAK family members, associates with the intracellular domains of cytokine receptors.[1] Upon cytokine binding, the receptor-associated JAKs are brought into close proximity, leading to their autophosphorylation and activation. Activated Tyk2 then phosphorylates the cytokine receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by Tyk2, leading to their dimerization, nuclear translocation, and regulation of target gene expression.[2][3]

This compound and other selective Tyk2 inhibitors can act via different mechanisms. Some, like deucravacitinib, are allosteric inhibitors that bind to the regulatory pseudokinase (JH2) domain of Tyk2.[4] This unique mechanism provides high selectivity for Tyk2 over other JAK family members, which share a highly conserved ATP-binding site in their catalytic (JH1) domains.[5] By inhibiting Tyk2, these compounds effectively block the downstream signaling cascades initiated by cytokines such as IL-12, IL-23, and type I IFNs.